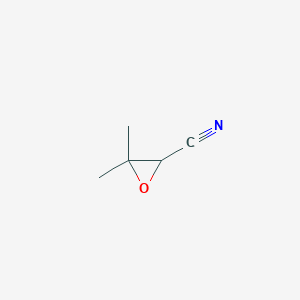

3,3-Dimethyloxirane-2-carbonitrile

Description

3,3-Dimethyloxirane-2-carbonitrile is an epoxide derivative featuring a nitrile group at the C2 position and two methyl substituents at the C3 positions of the oxirane ring. This compound is of interest in organic synthesis due to its strained epoxide ring and electron-withdrawing nitrile group, which influence its reactivity in nucleophilic ring-opening reactions.

Properties

IUPAC Name |

3,3-dimethyloxirane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2)4(3-6)7-5/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBJDPNXMSXOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455271 | |

| Record name | 3,3-dimethyloxirane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6509-07-5 | |

| Record name | 3,3-dimethyloxirane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloxirane-2-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylacrylonitrile with a peracid, such as m-chloroperbenzoic acid (mCPBA), to form the oxirane ring. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyloxirane-2-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form corresponding diols.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxirane-2-carbonitrile depends on the specific reaction or application. In general, the oxirane ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The nitrile group can participate in reactions involving nucleophilic addition or reduction. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,3-Dimethyloxirane-2-carbonitrile with 3,3-Diphenyloxirane-2-carbonitrile (CAS 21432-18-8), a closely related compound from the evidence, highlighting key differences in substituents and properties:

Key Observations :

- The higher molecular weight of the diphenyl derivative (221.25 vs.

Ring-Opening Reactions

- 3,3-Dimethyloxirane-2-carbonitrile : The electron-withdrawing nitrile group enhances the electrophilicity of the epoxide ring, favoring nucleophilic attacks at the less substituted carbon. Methyl groups may sterically hinder certain reactions.

- This compound has been used in spirocyclic syntheses (e.g., spiro(cyclopropane-indene) derivatives) .

Spectroscopic Features

- NMR Trends : In related carbonitrile-epoxide hybrids (e.g., spirocyclopropane-indene dicarbonitriles), methyl groups produce distinct singlet signals near δ 2.25 ppm in $^1$H NMR, while aromatic protons resonate between δ 7.0–8.1 ppm . The nitrile group’s influence on chemical shifts is evident in $^{13}$C NMR, with carbonitrile carbons appearing near δ 110–125 ppm .

Biological Activity

3,3-Dimethyloxirane-2-carbonitrile, with the molecular formula and a molecular weight of approximately 97.1167 g/mol, is a chemical compound characterized by its unique oxirane (epoxide) structure and a carbonitrile functional group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and reactivity with various biomolecules.

The oxirane ring in 3,3-Dimethyloxirane-2-carbonitrile is highly reactive, allowing it to undergo various chemical reactions, including:

- Oxidation : The epoxide can be oxidized to form diols.

- Reduction : The nitrile group may be reduced to yield primary amines.

- Substitution : Nucleophilic substitution can occur at the oxirane ring, leading to diverse derivatives.

These reactions are facilitated by reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Biological Activity

Research into the biological activity of 3,3-Dimethyloxirane-2-carbonitrile has highlighted several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its reactivity allows it to interact with microbial cell components, potentially disrupting cellular functions.

- Anticancer Potential : There is ongoing investigation into the anticancer properties of 3,3-Dimethyloxirane-2-carbonitrile. The compound's ability to form covalent bonds with nucleophilic sites on proteins and DNA suggests it may interfere with cancer cell proliferation and survival pathways.

The mechanism of action for 3,3-Dimethyloxirane-2-carbonitrile involves its interaction with biomolecules through the following pathways:

- Covalent Bond Formation : The epoxide ring can react with nucleophiles such as amino acids in proteins or bases in DNA, leading to modifications that may alter their function.

- Enzyme Inhibition : By binding to active sites of enzymes, this compound may inhibit their activity, which could be beneficial in controlling diseases like cancer or infections.

Antimicrobial Activity

A study investigating the antimicrobial effects of 3,3-Dimethyloxirane-2-carbonitrile showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that 3,3-Dimethyloxirane-2-carbonitrile induces apoptosis (programmed cell death) in a dose-dependent manner. The following table summarizes the observed effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.